Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate
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Overview
Description
Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a dimethylpyridazinyl moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(4-cyano-5,6-dimethylpyridazin-3-yl)aminoethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The cyano group and the dimethylpyridazinyl moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate can be compared with similar compounds such as:
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Both compounds contain a cyano group and a tert-butyl group, but differ in their core structures.
Tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: This compound has a similar tert-butyl and cyano group but features a different aromatic system.
Tert-butyl (4-bromobutyl)carbamate: This compound shares the tert-butyl carbamate moiety but differs in the substituents attached to the carbamate group.
Properties
Molecular Formula |
C14H21N5O2 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-cyano-5,6-dimethylpyridazin-3-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H21N5O2/c1-9-10(2)18-19-12(11(9)8-15)16-6-7-17-13(20)21-14(3,4)5/h6-7H2,1-5H3,(H,16,19)(H,17,20) |
InChI Key |
NQWVXKMMZFEPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)NCCNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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